5-Ethynyl-3-methyl-1,2-thiazole
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Overview
Description
5-Ethynyl-3-methyl-1,2-thiazole is a heterocyclic organic compound that features a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-3-methyl-1,2-thiazole typically involves the reaction of 3-methyl-1,2-thiazole with ethynylating agents under controlled conditions. One common method includes the use of ethynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ethynylated product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the ethynylation process .
Chemical Reactions Analysis
Types of Reactions: 5-Ethynyl-3-methyl-1,2-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced thiazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted thiazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
5-Ethynyl-3-methyl-1,2-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 5-Ethynyl-3-methyl-1,2-thiazole involves its interaction with various molecular targets. The ethynyl group allows the compound to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity to biological targets. The sulfur and nitrogen atoms in the thiazole ring contribute to its reactivity and ability to form stable complexes with metal ions, enhancing its biological activity .
Comparison with Similar Compounds
3-Methyl-1,2-thiazole: Lacks the ethynyl group, resulting in different reactivity and applications.
5-Ethynyl-1,3-thiazole: Similar structure but with different positioning of the ethynyl group, leading to variations in chemical behavior and biological activity.
Uniqueness: 5-Ethynyl-3-methyl-1,2-thiazole is unique due to the presence of both the ethynyl and methyl groups on the thiazole ring, which imparts distinct chemical and biological properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
5-ethynyl-3-methyl-1,2-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NS/c1-3-6-4-5(2)7-8-6/h1,4H,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPYABJXNBQICQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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